N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-4-2-12(3-5-13)16(23)21-14-6-8-15(9-7-14)22-10-1-11-26(22,24)25/h2-9H,1,10-11H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBCCYKSUWKKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to N-[4-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)Phenyl]-4-(Trifluoromethyl)Benzamide
Retrosynthetic Analysis
The molecule can be dissected into two primary fragments:
- 4-(Trifluoromethyl)benzoyl chloride – Serves as the acylating agent.
- 4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)aniline – Provides the nucleophilic amine for amide bond formation.
The thiazolidine-1,1-dioxide ring is synthesized via cyclocondensation of mercaptoacetic acid derivatives with appropriately substituted aldehydes or imines.
Stepwise Synthesis Protocol
Synthesis of 4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)Aniline
Route A: Cyclocondensation of 4-Aminophenylsulfonyl Chloride with Mercaptoacetic Acid
- Reaction Setup :
- Cyclization :
- Workup :
Route B: Oxidative Cyclization of 2-(4-Aminophenylthio)Acetic Acid
- Oxidation :
- Cyclization :
Amide Coupling with 4-(Trifluoromethyl)Benzoyl Chloride
- Acylation :
- Reaction Monitoring :
- Progress is tracked via thin-layer chromatography (TLC; ethyl acetate:hexanes, 1:1).
- Isolation :
Optimization Strategies
Solvent and Temperature Effects
- Cyclocondensation : DMF outperforms toluene or acetonitrile in reaction yield (78% vs. 52% and 45%, respectively) due to superior solvation of ionic intermediates.
- Acylation : Lower temperatures (0–5°C) minimize side reactions like over-acylation or hydrolysis of the benzoyl chloride.
Catalytic Enhancements
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Considerations
Continuous Flow Synthesis
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Cyclocondensation) | Route B (Oxidative Cyclization) |
|---|---|---|
| Yield (%) | 78 | 65 |
| Reaction Time (hours) | 12 | 8 |
| Purification Complexity | Moderate | High |
| Scalability | Excellent | Moderate |
Route A is favored for large-scale production due to higher yields and simpler workup, whereas Route B suits lab-scale diversification.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions:
Oxidation: The thiazolidinone ring can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the benzamide group can yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazolidinone moiety can interact with enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Thiazolidine Derivatives
- N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide (BG01426)
- Structural Difference : The thiazolidine-1,1-dioxide group is at the 3-position of the phenyl ring instead of the 4-position.
- Impact : Positional isomerism can alter binding affinity in biological targets. For example, 3-substituted derivatives may exhibit different conformational preferences compared to 4-substituted analogs, affecting interactions with enzymes or receptors .
- Data :
| Property | Target Compound (4-substituted) | BG01426 (3-substituted) |
|---|---|---|
| Molecular Weight | 384.37 g/mol (calculated) | 384.3728 g/mol |
| CAS Number | Not provided | 946261-12-7 |
| SMILES | Not provided | O=C(...)Nc1cccc(c1)N1CCCS1(=O)=O |
Heterocyclic Variants: Thiazolidine vs. Triazole or Diazepane
Triazole Derivatives (Compounds [7–9] in )
- Structural Difference : Replace the thiazolidine-1,1-dioxide with a 1,2,4-triazole-3-thione ring.
- Impact : Triazoles exhibit different hydrogen-bonding capabilities and tautomeric equilibria. IR spectra confirm the absence of C=O groups in triazoles (vs. retained C=S in thiazolidines) .
- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization, contrasting with thiazolidine synthesis involving sulfonyl halides or thioureas .
Diazepane-Benzamide Derivatives ()
- Example : 4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide.
- Structural Difference : A seven-membered diazepane ring replaces the five-membered thiazolidine.
- Impact : Larger rings may enhance flexibility and modulate receptor selectivity. For instance, diazepane derivatives are explored as D3 receptor ligands .
Trifluoromethyl-Benzamide Derivatives Without Thiazolidine
- 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide (A2 in ) Structural Difference: Lacks the thiazolidine-1,1-dioxide group; features dual trifluoromethyl groups. Such compounds are studied as anion transporters in cancer cells .
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide ()
- Structural Difference : Substitutes the thiazolidine with a fluorine atom at the benzamide’s ortho position.
- Impact : Fluorine’s electronegativity may alter electronic distribution, affecting solubility and target engagement.
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring and a trifluoromethylbenzamide moiety, contributing to its unique chemical properties. The structure can be represented as follows:
| Component | Description |
|---|---|
| Thiazolidine Ring | Imparts reactivity and potential for enzyme interaction. |
| Trifluoromethyl Group | Enhances lipophilicity and biological activity. |
| Amide Linkage | Facilitates hydrogen bonding with biological targets. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazolidine moiety can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.
- Receptor Modulation : The compound may interact with cell surface receptors, influencing intracellular signaling pathways that regulate cell growth, apoptosis, and other critical functions.
Antitumor Activity
Recent studies indicate that this compound exhibits promising antitumor properties. Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- Case Study 1 : In vitro studies on breast cancer cell lines demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary results suggest:
- Case Study 2 : Testing against Gram-positive and Gram-negative bacteria revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Research Findings
A summary of key research findings on the biological activity of this compound is presented in the following table:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling a trifluoromethylbenzoyl chloride derivative to a thiazolidinone-containing aniline intermediate. Key steps include amide bond formation under anhydrous conditions using coupling agents like HATU or DCC. Purity optimization requires strict control of reaction parameters (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization. Monitoring via TLC (silica gel, ethyl acetate/hexane) and characterization by / NMR and HPLC (≥95% purity) are critical .
Q. Which analytical techniques are essential for characterizing this compound’s structure and stability?
- Methodology : Use NMR (400 MHz, DMSO-d₆) to confirm aromatic proton environments and the trifluoromethyl group. NMR identifies carbonyl (C=O) and sulfone (SO₂) signals. High-resolution mass spectrometry (HRMS) validates molecular weight. Stability studies under varying pH and temperature employ HPLC-UV to track degradation products. FT-IR spectroscopy confirms functional groups (e.g., amide C=O at ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology : Begin with enzyme inhibition assays (e.g., Factor XIa or kinase targets) using fluorogenic substrates to measure IC₅₀ values. Cell-based assays (e.g., viability via MTT in cancer lines) assess cytotoxicity. Include positive controls (e.g., rivaroxaban for Factor XIa) and validate results with dose-response curves. Use LC-MS to confirm intracellular compound retention .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodology : Discrepancies often arise from poor pharmacokinetics (PK). Conduct ADME studies: measure plasma stability (e.g., incubation with liver microsomes), protein binding (equilibrium dialysis), and bioavailability (rodent PK profiling). If metabolism is rapid, modify the structure via prodrug strategies (e.g., pivaloyloxymethyl esters) to enhance half-life. Cross-validate with molecular dynamics simulations to predict metabolite interactions .
Q. What strategies optimize reaction yields in the final coupling step of the synthesis?
- Methodology : Low yields in amide coupling may stem from steric hindrance or poor nucleophilicity. Optimize by:
- Using polar aprotic solvents (DMF or DCM) with 4Å molecular sieves to scavenge water.
- Activating the carboxylic acid with HATU/DIEA (1:2 molar ratio) at 0°C before adding the amine.
- Employing microwave-assisted synthesis (50–80°C, 30 min) to accelerate kinetics. Post-reaction, isolate via acid-base extraction (1M HCl/NaHCO₃) to remove unreacted starting materials .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
- Methodology : Systematically vary substituents on the benzamide (e.g., replacing CF₃ with Cl or OCF₃) and thiazolidinone (e.g., methyl vs. ethyl groups). Test analogs in enzyme panels to map selectivity (e.g., Factor XIa vs. Factor Xa). Use X-ray crystallography or cryo-EM to resolve binding poses, identifying key interactions (e.g., hydrogen bonds with Arg234). QSAR models (e.g., CoMFA) can predict logP and pKa for solubility optimization .
Q. What computational methods validate the compound’s mechanism of action at molecular targets?
- Methodology : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., PDB: 6P2S for Factor XIa). Validate poses with MD simulations (GROMACS, 100 ns) to assess binding stability. Free-energy calculations (MM-PBSA) quantify interaction energies. Cross-correlate with mutagenesis data (e.g., alanine scanning of predicted binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
